molecular formula C12H10ClNO B8346846 2-Chloro-5-phenoxyaniline

2-Chloro-5-phenoxyaniline

Cat. No.: B8346846
M. Wt: 219.66 g/mol
InChI Key: JTFKLSFOJWYTIW-UHFFFAOYSA-N
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Description

2-Chloro-5-phenoxyaniline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-5-phenoxyaniline

InChI

InChI=1S/C12H10ClNO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

JTFKLSFOJWYTIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-phenoxyaniline: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-phenoxyaniline (CAS 74865-98-8 ) is a specialized halogenated diaryl ether amine used primarily as a scaffold in medicinal chemistry, specifically in the development of BET (Bromodomain and Extra-Terminal) family inhibitors for oncology.

CRITICAL DIFFERENTIATION: Researchers must distinguish this compound from its more common isomer, 5-Chloro-2-phenoxyaniline (CAS 93-67-4 ), which is widely used as a dye intermediate (e.g., for Acid Red 249). The structural difference lies in the relative positions of the chloro and phenoxy substituents:

  • Target (CAS 74865-98-8): Chlorine is ortho to the amine; Phenoxy is meta to the amine (para to chlorine).

  • Isomer (CAS 93-67-4): Phenoxy is ortho to the amine; Chlorine is meta to the amine.

This guide details the physicochemical profile, chemoselective synthesis, and handling protocols for the This compound isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
CAS Number 74865-98-8
IUPAC Name This compound
Synonyms 3-Amino-4-chlorophenyl phenyl ether; Benzenamine, 2-chloro-5-phenoxy-
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
SMILES Nc1cc(Oc2ccccc2)ccc1Cl
Physical State Solid (Off-white to pale brown crystalline powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Predicted pKa ~3.0 (Conjugate acid of aniline)

Synthetic Routes & Process Chemistry

The synthesis of this compound requires a chemoselective approach to install the phenoxy group while preserving the primary amine and the chlorine substituent. The most robust method involves a Copper-Catalyzed Ullmann-Type O-Arylation .

Retrosynthetic Logic

Direct chlorination of 3-phenoxyaniline often yields mixtures of isomers. Therefore, the preferred route builds the ether linkage on a pre-halogenated scaffold.

  • Starting Material: 3-Amino-4-chlorophenol.

  • Coupling Partner: Iodobenzene.

  • Key Challenge: Chemoselectivity between the hydroxyl (-OH) and amino (-NH₂) groups.

  • Solution: Exploiting the higher acidity of the phenol (pKa ~10) vs. the aniline (pKa ~30) allows for selective deprotonation and O-arylation using a mild base and copper catalyst.

Experimental Protocol (Self-Validating)

Reaction: 3-Amino-4-chlorophenol + Ph-I


 this compound

Reagents:

  • 3-Amino-4-chlorophenol (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Picolinic Acid (Ligand) (0.1 equiv)

  • Potassium Phosphate (

    
    ) (2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Charging: Add 3-Amino-4-chlorophenol (2.0 g, 13.93 mmol),

    
     (5.91 g, 27.9 mmol), CuI (133 mg, 0.697 mmol), and Picolinic acid (171 mg, 1.393 mmol).
    
  • Solvation: Add anhydrous DMSO (28 mL). Stir to ensure a homogeneous suspension.

  • Initiation: Add Iodobenzene (3.41 g, 16.72 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction typically completes in 12–24 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR.

    • Diagnostic Signal: The proton ortho to the Cl and meta to the amine will show distinct coupling patterns compared to the starting phenol.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Amino-4-chlorophenol (Nucleophile) Intermediate Process: Chemoselective O-Arylation 90°C, 12-24h, N2 atm Start->Intermediate Mix Reagents Reagents: Iodobenzene (Electrophile) CuI (Cat.), Picolinic Acid K3PO4 (Base), DMSO Reagents->Intermediate Add Workup Work-up: Dilute (H2O), Extract (EtOAc) Wash (Brine), Dry (Na2SO4) Intermediate->Workup Complete Product Product: This compound (CAS 74865-98-8) Workup->Product Purify (Column)

Figure 1: Chemoselective synthesis of this compound via Cu-catalyzed Ullmann coupling.

Functional Applications in Drug Discovery

BET Bromodomain Inhibition

This compound serves as a critical "head group" or scaffold in the synthesis of inhibitors for BET proteins (BRD2, BRD3, BRD4).

  • Mechanism: The aniline nitrogen often acts as a linker attachment point, while the phenoxy and chloro-phenyl rings occupy hydrophobic pockets within the bromodomain binding site.

  • Therapeutic Relevance: BET inhibitors are currently under investigation for treating acute myeloid leukemia (AML) and NUT midline carcinoma by downregulating MYC transcription.

Piperlongumine Analogues

Research indicates the utility of this scaffold in generating analogues of Piperlongumine , a natural product with selective toxicity toward cancer cells. The 2-chloro-5-phenoxy motif modulates the electronic properties and metabolic stability of the resulting pharmacophore.

Safety & Handling (SDS Highlights)

While specific comprehensive toxicological data for this isomer is limited compared to its commercial counterparts, standard precautions for halogenated anilines apply.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.
Irritation H315/H319Causes skin irritation and serious eye irritation.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[1][2][3][4]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects (Predicted).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine function.

References

  • Albrecht, B. K., et al. (2015). Bromodomain inhibitors and uses thereof. Patent WO2015077636A2. (Describes the synthesis of this compound via Cu-catalyzed coupling).

  • Bioventures, LLC. (2011). Piperlongumine derivatives and medicinal composition. Patent CN102146054A. (Cites the compound in the context of cancer therapeutic analogues).

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-phenoxyaniline (Isomer Comparison). National Library of Medicine. (Used for structural differentiation).

Sources

2-Chloro-5-phenoxyaniline structural elucidation and confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation and Confirmation of 2-Chloro-5-phenoxyaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and confirmation of this compound, a key intermediate in various synthetic applications, including the pharmaceutical and dye industries.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described analytical workflow constitutes a self-validating system for unambiguous molecular characterization.

Introduction: The Analytical Imperative

This compound (Figure 1) is a substituted aniline derivative whose structural integrity is paramount to the quality, safety, and efficacy of downstream products. The presence of two distinct aromatic rings linked by an ether bond, along with chloro and amine functional groups, presents a unique analytical challenge requiring a multi-technique approach for unequivocal confirmation. Aniline and its derivatives are foundational in the synthesis of numerous compounds, and their precise characterization is a non-negotiable aspect of quality control and regulatory compliance.[3] This guide outlines a logical and robust workflow, integrating spectroscopic and chromatographic techniques to build an unshakeable-evidence-based confirmation of the molecule's identity, purity, and structure.

Figure 1: Chemical Structure of this compound

A brief, descriptive caption.

Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the target compound. These values are critical for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO[4]
Molecular Weight 219.66 g/mol [4]
CAS Number 93-67-4 (for isomer 5-Chloro-2-phenoxyaniline)[4]
Appearance Typically a solid at room temperature[5]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N[4]

Note: Data is presented for the closely related isomer 5-Chloro-2-phenoxyaniline as a reference, as it is more widely documented.[4]

The Analytical Workflow: A Multi-Pronged Strategy

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The results are cross-validated to build a conclusive profile.

Workflow for Structural Elucidation.

Chromatographic Purity Assessment

Before investing time in detailed spectroscopic analysis, confirming the sample's purity is essential. The presence of significant impurities can confound spectral interpretation.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its high resolution separates the main component from synthetic by-products, starting materials, and degradation products. A reversed-phase method is typically the first choice for molecules of intermediate polarity like this compound.

Experimental Protocol:

  • System Preparation: A standard HPLC system with a UV detector is used.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape for the amine.

    • Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where aromatic compounds typically absorb.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at ~1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

  • Injection: Inject 10 µL and record the chromatogram.

Trustworthiness: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak, accounting for >98% of the total integrated area.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule's covalent bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

  • Perform an automatic baseline correction and ATR correction using the instrument software.

Expected Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Stretch (doublet)Primary Amine (-NH₂)The two peaks correspond to the symmetric and asymmetric stretching of the N-H bonds.[7]
3100 - 3000C-H StretchAromatic RingsCharacteristic of sp² C-H bonds in the phenyl and chlorophenyl rings.
1620 - 1580C=C StretchAromatic RingsStrong absorptions indicating the presence of the aromatic frameworks.
1260 - 1200C-O-C Stretch (asymmetric)Aryl EtherA strong, characteristic band confirming the ether linkage between the two rings.
1330 - 1250C-N StretchAromatic AmineConfirms the attachment of the nitrogen atom to the aromatic ring.
800 - 600C-Cl StretchAryl ChlorideA strong band in the lower frequency region, indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and, through high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern offers further structural clues, acting as a molecular puzzle to be pieced together.

Experimental Protocol (Electron Ionization - GC/MS):

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC).[8]

  • Ionization: As the compound elutes from the GC column, it enters the ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).

  • Detection: Ions are detected, and a mass spectrum is generated.

Expected Data Interpretation:

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For C₁₂H₁₀ClNO, the expected m/z is ~219.

  • Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing fragment: an M⁺ peak at m/z 219 and an M+2 peak at m/z 221, with a relative intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.

  • Key Fragments: Fragmentation of phenoxy-containing compounds can be complex.[9] Expected fragments could arise from the cleavage of the ether bond or loss of HCl.

m/z ValueProposed FragmentSignificance
219 / 221 [C₁₂H₁₀ClNO]⁺Molecular Ion (M⁺) with characteristic 3:1 isotope ratio.
184[M - Cl]⁺Loss of the chlorine atom.
126[C₆H₄ClN]⁺Fragment corresponding to the chlorophenylamine portion.
77[C₆H₅]⁺Phenyl cation from the phenoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for anilines as it allows for the observation of the -NH₂ protons, which can exchange in other solvents.

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in DMSO-d₆): The structure has 8 aromatic protons and 2 amine protons, which are expected to appear in distinct regions.

  • ~7.4 - 6.8 ppm (m, 5H): Protons of the unsubstituted phenoxy ring.

  • ~6.8 - 6.5 ppm (m, 3H): Protons of the substituted aniline ring. The specific splitting patterns (doublets, doublet of doublets) will depend on the precise coupling constants.

  • ~5.1 ppm (s, 2H): The two protons of the primary amine (-NH₂). This peak will be broad and will disappear upon adding a drop of D₂O to the NMR tube (a confirmatory test).

Expected ¹³C NMR Data: The molecule has 12 carbon atoms in the aromatic rings. Due to symmetry in the phenoxy ring, fewer than 12 signals might be observed, but given the substitution pattern, all 12 are likely to be unique.

  • ~160 - 140 ppm: Carbons attached to oxygen and nitrogen (C-O, C-N).

  • ~135 - 115 ppm: Remaining aromatic carbons, including the carbon attached to chlorine (C-Cl).

Conclusion: Synthesizing the Evidence

The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. A high-purity sample, confirmed by HPLC, should yield an IR spectrum showing characteristic amine, ether, and aryl halide absorptions. Its mass spectrum must display the correct molecular ion with the signature 3:1 (M⁺ / M+2) isotope pattern for a single chlorine atom. Finally, ¹H and ¹³C NMR spectra must account for every proton and carbon in the proposed structure, with chemical shifts and coupling patterns consistent with the electronic environment of the substituted aromatic rings. This comprehensive, self-validating workflow ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline Safety and Hazards. PubChem. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-phenoxyaniline. PubChem. Retrieved from [Link]

  • Chem-Net. (2026). Finding Reliable 5-Chloro-2-phenoxyaniline Suppliers: A Buyer's Checklist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]

  • Angene. (n.d.). 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

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solubility and stability of 2-Chloro-5-phenoxyaniline in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-phenoxyaniline

Foreword: Navigating the Landscape of a Novel Compound

For researchers and drug development professionals, understanding the fundamental physicochemical properties of a molecule is the bedrock of successful formulation and development. This guide focuses on this compound, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive literature search reveals a scarcity of public data specifically for this compound. Therefore, this whitepaper adopts a dual approach:

  • Predictive Analysis: We will extrapolate the likely solubility and stability characteristics of this compound by examining its constituent functional groups (a chloro group, a phenoxy group, and an aniline moiety) and drawing parallels with structurally analogous compounds for which data is available, such as 2-chloroaniline.

  • Methodological Empowerment: Crucially, this guide provides the detailed, field-proven experimental protocols necessary for you, the researcher, to determine these critical parameters in your own laboratory. The focus is not just on what the properties might be, but on how to authoritatively measure them.

This document is structured to serve as a practical and scientifically rigorous resource, blending theoretical principles with actionable experimental workflows.

Molecular Structure and Physicochemical Profile

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The aniline group provides basicity, the ether linkage of the phenoxy group offers some polarity and hydrogen bond accepting capability, and the chloro-substituent adds to the molecule's lipophilicity.

Caption: Chemical structure of this compound.

While experimental data for the target molecule is not available, we can reference properties of related compounds to form a baseline hypothesis. For instance, 2-chloroaniline is a liquid at room temperature that darkens on exposure to air and is practically insoluble in water but soluble in acids and most common organic solvents.[1] 2-Chloro-5-methoxyaniline is a solid with a melting point of 23-27 °C.[2] Given the increased molecular weight and the bulky phenoxy group, this compound is expected to be a solid at room temperature with low aqueous solubility and good solubility in a range of organic solvents.

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The aromatic rings and chloro group contribute to a non-polar character, while the amine (NH2) and ether (-O-) groups introduce polarity and the potential for hydrogen bonding.

Theoretical Causality behind Solvent Selection
  • Aqueous Solvents: Due to its significant non-polar surface area, the molecule is predicted to have very low solubility in neutral water. However, the basic aniline group (pKa of the conjugate acid of aniline is ~4.6) suggests that solubility will dramatically increase in acidic aqueous solutions (e.g., 0.1 M HCl) due to the formation of a soluble ammonium salt.[3] Conversely, it should remain insoluble in basic solutions (e.g., 0.1 M NaOH).

  • Organic Solvents: Solubility is expected to be favorable in a range of organic solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): Good solubility is anticipated due to dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, facilitated by hydrogen bonding between the solvent's hydroxyl group and the molecule's amine and ether functionalities.

    • Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. While the molecule has significant non-polar character, the polar groups may limit miscibility with purely non-polar solvents.

Data Summary (Predicted)

The following table summarizes the predicted qualitative solubility based on structural analysis. It is imperative that these predictions are confirmed via the experimental protocol provided below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water (pH 7.0)InsolubleLarge non-polar structure.
0.1 M HClSolubleFormation of a water-soluble ammonium salt.
0.1 M NaOHInsolubleThe molecule is a weak base; no salt formation.
Polar Protic Methanol, EthanolSolubleHydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileSolubleFavorable dipole-dipole interactions.
Non-Polar Toluene, DichloromethaneSparingly SolubleBalance of polar and non-polar characteristics.
HexaneInsolublePolarity of amine/ether groups dominates.
Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility. The self-validating nature of this protocol lies in ensuring that equilibrium is reached and that the analytical method used for quantification is specific and accurate.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature, or centrifuge them, to allow the undissolved solid to settle completely.

  • Sampling: Carefully withdraw a small aliquot from the clear supernatant of each vial.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[4][5] Determine the concentration against a standard curve prepared from a known weight of the compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add excess solid to solvent vials B Agitate at constant temperature (24-48h) A->B Shake-Flask Method C Centrifuge to separate phases B->C D Sample clear supernatant C->D E Dilute sample into mobile phase D->E F Quantify via validated HPLC-UV E->F G Calculate Solubility (mg/mL) F->G G cluster_stress Stress Application cluster_analysis Analysis & Evaluation A Acid Hydrolysis (HCl, Heat) G Sample at Time Points (0, 2, 4, 8, 24h) A->G B Base Hydrolysis (NaOH, Heat) B->G C Oxidation (H2O2, RT) C->G D Thermal (Heat) D->G E Photolytic (ICH Q1B Light) E->G H Analyze via HPLC-PDA-MS G->H I Calculate % Degradation & Mass Balance H->I J Identify Degradation Products I->J Start Prepare Drug Solution

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Forward Recommendations

This guide provides a robust framework for characterizing the solubility and stability of this compound. While we have offered scientifically grounded predictions based on analogous structures, the core value of this document lies in the detailed, actionable protocols. By systematically executing the described solubility and forced degradation studies, researchers can generate the definitive data required for informed decision-making in drug formulation, process development, and regulatory submissions. The stability of aniline-containing compounds can be complex, and a thorough investigation using these methods is not just recommended, but essential for program success.

References

  • PubChem. (n.d.). 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Chloro-5-methoxyaniline(CAS# 2401-24-3). Retrieved from [Link]

  • Mondal, U. K. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Lee, J., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • El-Shaheny, R. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Synectics. (n.d.). Chapter 2. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Alsante, K. M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • KQC. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

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Technical Guide: Medicinal Chemistry Applications of 2-Chloro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile, synthesis, and applications of 2-Chloro-5-phenoxyaniline (CAS: 74865-98-8).

Executive Summary

This compound is a specialized aromatic building block used primarily in the synthesis of small-molecule inhibitors targeting epigenetic regulators (specifically BET bromodomains) and kinase signaling pathways. Its structural value lies in its dual functionality: the 2-chloro group provides steric control (forcing non-planar conformations) and electronic deactivation, while the 5-phenoxy moiety serves as a lipophilic anchor, capable of penetrating deep hydrophobic pockets (e.g., the WPF shelf in bromodomains).

Compound Property Data
CAS Number 74865-98-8
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Key Functionality Primary aniline (nucleophile), Aryl chloride (coupling partner), Phenoxy ether (hydrophobic tail)
Primary Application Intermediate for BET Bromodomain Inhibitors (e.g., cancer therapy)

Synthetic Utility & Manufacturing

The synthesis of this compound is non-trivial due to the need to install the phenoxy ether without affecting the oxidation state of the amine or the integrity of the chlorine atom.

Primary Synthesis Route: Copper-Catalyzed Ullmann Coupling

The most robust laboratory-scale method involves the O-arylation of 3-amino-4-chlorophenol with iodobenzene. This route avoids the harsh reduction steps required by nitro-precursor methods and preserves the sensitive chloro-substituent.

Reaction Logic:

  • Ligand (Picolinic Acid): Stabilizes the Cu(I) species, allowing the coupling to proceed at lower temperatures (80–100°C) compared to traditional Ullmann conditions (>150°C), preventing dechlorination.

  • Base (K₃PO₄): Mild enough to deprotonate the phenol (pKa ~10) without interfering with the aniline.

Step-by-Step Experimental Protocol

Based on Patent AU 2014348191 B2 methodologies.

  • Preparation: Heat gun-dry a 100-mL round-bottom flask and equip with a magnetic stir bar and argon inlet.

  • Charging: Add the following solids:

    • 3-Amino-4-chlorophenol: 2.0 g (13.93 mmol)[1]

    • Potassium phosphate (K₃PO₄): 5.91 g (27.9 mmol)[1]

    • Copper(I) iodide (CuI): 0.133 g (0.697 mmol) [5 mol%]

    • Picolinic acid: 0.171 g (1.393 mmol) [10 mol%]

  • Solvent Addition: Add Dimethylsulfoxide (DMSO) (28 mL) and Iodobenzene (3.41 g, 16.72 mmol).

  • Reaction: Purge with argon, seal, and heat to 90°C for 18–24 hours. Monitor by LC-MS for the consumption of the phenol.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Synthesis Pathway

SynthesisPath cluster_legend Mechanism Note Start 3-Amino-4-chlorophenol (Core Scaffold) Conditions CuI (cat), Picolinic Acid K3PO4, DMSO, 90°C Start->Conditions Reagent Iodobenzene (Aryl Donor) Reagent->Conditions Product This compound (Target) Conditions->Product Ullmann O-Arylation Note Picolinic acid ligand prevents oxidative dechlorination of the ring.

Caption: Cu-catalyzed Ullmann coupling utilizing picolinic acid to selectively arylate the phenol position.[2]

Medicinal Chemistry Applications

BET Bromodomain Inhibition

The primary high-value application of this compound is as a pharmacophore fragment in BET (Bromodomain and Extra-Terminal) inhibitors. These drugs target proteins like BRD4, which regulate the expression of oncogenes such as c-Myc.

  • Structural Role: The aniline nitrogen serves as a linker attachment point (typically forming a urea or amide).

  • Pharmacophore Mapping:

    • The 5-Phenoxy Group: Extends into the "WPF shelf" (a hydrophobic region defined by Trp-Pro-Phe residues) of the bromodomain binding pocket. This interaction is critical for high-affinity binding and selectivity over other bromodomains.

    • The 2-Chloro Group: Induces a torsion angle between the aniline ring and the attached linker. This "twist" pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding.

Kinase Inhibitors (Type II)

The 2-chloro-5-phenoxy scaffold is bioisosteric to the diaryl ether moieties found in Type II kinase inhibitors (e.g., Sorafenib derivatives).

  • Mechanism: The phenoxy group occupies the hydrophobic "back pocket" adjacent to the ATP binding site (the DFG-out conformation).

  • Electronic Effect: The electron-withdrawing chlorine atom at the ortho-position lowers the pKa of the aniline nitrogen, modulating the hydrogen bond donor capability if converted to a urea.

Visualization of Pharmacophore Interactions

Pharmacophore Center This compound Fragment Phenoxy Phenoxy Tail Center->Phenoxy Chloro 2-Chloro Substituent Center->Chloro Amine Aniline Nitrogen Center->Amine WPF WPF Shelf (Hydrophobic) (BRD4 Target) Phenoxy->WPF Pi-Stacking / Hydrophobic Conf Conformational Twist (Entropy Reduction) Chloro->Conf Steric Clash Linker Amide/Urea Linkage (Scaffold Connection) Amine->Linker Covalent Attachment

Caption: Pharmacophore mapping of the molecule within the binding pocket of BET bromodomain proteins.

Critical Quality Attributes (CQA) for Drug Development

When using this compound as a GMP intermediate, the following impurities must be controlled:

ImpurityOriginControl Strategy
3-Amino-4-chlorophenol Unreacted starting materialMonitor via HPLC (Polarity difference allows separation).
Dechlorinated Analog Side reaction (Pd/Cu catalysis)Avoid high temperatures (>110°C); use mild ligands like picolinic acid.
Bis-arylated Amine Over-reaction (N-arylation)Use excess base carefully; the aniline is less nucleophilic than the phenoxide, but N-arylation can occur if the phenol is consumed.

References

  • Patent AU 2014348191 B2 . BET Family Bromodomain Inhibitors. (2015).[1] Describes the specific synthesis of this compound using CuI/picolinic acid catalysis.

  • CN Patent 116514669B . Synthesis method of this compound. (2025).[1] Details industrial optimization of the synthesis route.

  • PubChem Compound Summary . This compound (CAS 74865-98-8). National Center for Biotechnology Information.

Sources

A Guide to 2-Amino-4-chlorodiphenyl Ether (5-Chloro-2-phenoxyaniline): A Versatile Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4-chlorodiphenyl ether, systematically known as 5-Chloro-2-phenoxyaniline, is a bifunctional organic molecule that has emerged as a critical starting material in the synthesis of complex molecular architectures. Its unique structure, featuring a nucleophilic aniline moiety, a diaryl ether linkage, and a strategically placed chlorine atom, makes it an exceptionally versatile building block. This technical guide provides an in-depth exploration of 2-Amino-4-chlorodiphenyl ether, detailing its physicochemical properties, common synthetic routes, and, most importantly, its application in the construction of high-value heterocyclic scaffolds. We will focus on its utility in synthesizing quinoxaline derivatives, a core motif in numerous kinase inhibitors, thereby highlighting its significance for researchers, medicinal chemists, and professionals in drug development. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding of its reactivity to empower scientists in leveraging this compound for novel molecular design.

Introduction to 2-Amino-4-chlorodiphenyl Ether (CAS 93-67-4)

2-Amino-4-chlorodiphenyl ether, often referred to by its common name 5-Chloro-2-phenoxyaniline, is a substituted aniline derivative that serves as a key intermediate in various chemical industries.[1][2] While it finds use as an intermediate for acid dyes, its primary value in the pharmaceutical sector lies in its capacity to act as a precursor for complex heterocyclic systems.[1] The aniline nitrogen provides a reactive site for N-alkylation, acylation, and cyclization reactions, while the chlorine atom offers a handle for cross-coupling reactions or can be used to modulate the electronic properties and metabolic stability of target molecules.

Structure and Nomenclature

The structure consists of a phenoxy group at the 2-position and a chlorine atom at the 5-position of an aniline ring. To avoid ambiguity, this guide will refer to the compound by its CAS Registry Number, 93-67-4, and the systematic name 5-Chloro-2-phenoxyaniline.

  • IUPAC Name: 5-chloro-2-phenoxyaniline[3]

  • CAS Number: 93-67-4[3]

  • Molecular Formula: C₁₂H₁₀ClNO[3]

  • Common Synonyms: 2-Amino-4-chlorodiphenyl ether, 5-Chloro-2-phenoxybenzenamine[3]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It is a solid at room temperature, with solubility in common organic solvents.

PropertyValueSource
Molecular Weight 219.67 g/mol [3]
Appearance White to Gray to Brown powder/crystal[1]
Melting Point 41-44 °C[1]
Boiling Point 192 °C at 12 mmHg[1]
pKa 3.08 (Predicted)[1]
Storage Temperature Room temperature, under inert atmosphere[1]
Safety and Handling

As with all aniline derivatives, 5-Chloro-2-phenoxyaniline requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid breathing dust.[4] Always consult the latest Safety Data Sheet (SDS) before use.[4]

Synthesis of the Building Block

The most common and industrially relevant synthesis of 5-Chloro-2-phenoxyaniline is a two-step process. This pathway is logical and robust, beginning with a nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.

Synthetic Pathway Overview

The synthesis starts from 2,5-dichloronitrobenzene. A Williamson ether synthesis-type reaction with phenol, facilitated by a base, selectively displaces the chlorine atom at the 2-position, which is activated by the ortho-nitro group. The resulting nitro-diaryl ether intermediate is then reduced to the desired aniline.[1]

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction start 2,5-Dichloronitrobenzene + Phenol intermediate 1-Chloro-4-(2-nitrophenoxy)benzene start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) final 5-Chloro-2-phenoxyaniline intermediate->final Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Drug_Discovery_Workflow A Building Block (5-Chloro-2-phenoxyaniline) B Step A: Nitration (e.g., HNO3/H2SO4) A->B C Step B: Reduction (e.g., H2/Pd-C) B->C D Key Intermediate (ortho-Phenylenediamine derivative) C->D E Step C: Condensation/ Cyclization with 1,2-dicarbonyl D->E F Core Scaffold (Substituted Quinoxaline) E->F G Further Functionalization (e.g., Cross-Coupling) F->G H Bioactive Molecule (e.g., Kinase Inhibitor) G->H

Sources

An In-Depth Technical Guide to 2-Chloro-5-phenoxyaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-phenoxyaniline, a substituted diphenyl ether, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay of the chloro, phenoxy, and amino substituents, make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed synthetic methodologies, in-depth characterization, and a survey of its applications, with a particular focus on its role in drug discovery and development.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is fundamental for its application in research and development. The following table summarizes its key physicochemical properties and expected spectroscopic data based on its structure and information available for analogous compounds.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
IUPAC Name 5-Chloro-2-phenoxyaniline[1]
CAS Number 93-67-4[1]
Appearance Expected to be a solid at room temperature
Melting Point Not explicitly found in search results
Boiling Point Not explicitly found in search results
Solubility Expected to be soluble in common organic solvents
¹H NMR Expected signals in the aromatic region (δ 6.5-7.5 ppm) and a broad singlet for the -NH₂ protons.
¹³C NMR Expected signals for 12 distinct carbon atoms, including those influenced by the chloro, amino, and phenoxy groups.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z 219 and a characteristic isotopic pattern due to the presence of chlorine (M+2 peak at ~33% intensity of M⁺).

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies, primarily involving the formation of the diaryl ether linkage. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[2] In the context of synthesizing this compound, this would typically involve the reaction of a substituted chloronitrobenzene with a phenol, followed by the reduction of the nitro group. A plausible synthetic route is outlined below.

This protocol is adapted from a similar synthesis of 2-nitro-5-phenoxyaniline.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-nitroaniline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Catalyst: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a copper catalyst, such as copper(I) iodide (CuI) (0.1 eq), and a ligand like 1,10-phenanthroline (0.1 eq) to facilitate the reaction.[4]

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-160 °C) and maintain it for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

The resulting 2-nitro-5-phenoxyaniline can then be reduced to the target molecule, this compound.

  • Reduction: Dissolve the 2-nitro-5-phenoxyaniline in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up: After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the product. Purify as described above.

Ullmann_Synthesis 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline Reaction1 Ullmann Condensation (CuI, K₂CO₃, DMF, Heat) 5-Chloro-2-nitroaniline->Reaction1 Phenol Phenol Phenol->Reaction1 2-Nitro-5-phenoxyaniline 2-Nitro-5-phenoxyaniline Reaction1->2-Nitro-5-phenoxyaniline Reaction2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) 2-Nitro-5-phenoxyaniline->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway to this compound via Ullmann condensation.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[5][6] This approach would involve the coupling of an aryl halide with an amine.

This generalized protocol is based on the principles of the Buchwald-Hartwig amination.

  • Reaction Setup: In a Schlenk tube or a similar inert atmosphere reaction vessel, combine 2-bromo-4-chloro-1-phenoxybenzene (1.0 eq), an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq).

  • Solvent and Base: Add an anhydrous solvent like toluene or dioxane and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. Purify the crude product using column chromatography. If a protecting group like benzophenone imine was used, a subsequent hydrolysis step with an acid is required to reveal the primary amine.

Buchwald_Hartwig_Synthesis 2-Bromo-4-chloro-1-phenoxybenzene 2-Bromo-4-chloro-1-phenoxybenzene Reaction Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Toluene, Heat) 2-Bromo-4-chloro-1-phenoxybenzene->Reaction Amine Source Amine Source (e.g., NH₃ equivalent) Amine Source->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of various compounds with significant biological activities and material properties.

Pharmaceutical Applications

The phenoxyaniline scaffold is present in a number of drug candidates and approved pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. For instance, related phenoxyaniline derivatives have been investigated for their potential in treating a range of diseases.[7] The presence of the chloro and amino groups provides handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The quinoxaline ring system, which can be synthesized from ortho-diamines, is found in numerous anticancer agents, and this compound could serve as a precursor to such structures after further functionalization.[8]

Dye and Pigment Industry

Substituted anilines are foundational components in the synthesis of azo dyes and other colorants. The chromophoric properties of molecules derived from this compound can be tuned by diazotization of the amino group and subsequent coupling with various aromatic compounds. The chloro and phenoxy substituents can influence the color, fastness, and solubility of the resulting dyes.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds like 5-chloro-2-methoxyaniline and 2-chloro-5-nitroaniline, it is advisable to handle this compound with care.[9][10]

  • Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.

  • Toxicology: The toxicological properties have not been fully investigated. It is prudent to treat it as a potentially hazardous substance.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key building block for the creation of novel molecules with desired biological and physical properties. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries.

References

  • BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
  • Chem-Impex. (n.d.). 2-Chloro-5-methoxyaniline.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.).
  • Biosynth. (n.d.). 2-Chloro-5-methoxyaniline | 2401-24-3 | FC03021.
  • 2-Chloro-5-nitroaniline - PMC - NIH. (n.d.).
  • Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-phenoxyaniline.
  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.
  • TCI Chemicals. (n.d.). 2-Chloro-5-methoxyaniline Hydrochloride | 85006-21-9.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024).
  • PubChem. (n.d.). 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.
  • PubChem. (n.d.). 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691.
  • Thermo Fisher Scientific. (n.d.). 2-Chloro-5-methoxyaniline, 98+%.
  • Taylor & Francis. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry.
  • Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ChemicalBook. (n.d.). 5-Chloro-2-phenoxyaniline | 93-67-4.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyaniline 97 2401-24-3.
  • ChemicalBook. (n.d.). 5-Chloro-2-phenoxyaniline manufacturers and suppliers in india.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction.
  • PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.

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Methodological & Application

2-Chloro-5-phenoxyaniline as an intermediate for pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5-phenoxyaniline as a Pharmaceutical Intermediate

Executive Summary

This compound (CAS 74865-98-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of BET (Bromodomain and Extra-Terminal motif) inhibitors and specific kinase inhibitors. Its structural uniqueness lies in the ortho-chloro, meta-phenoxy substitution pattern relative to the amine, which provides a distinct steric and lipophilic profile essential for binding into hydrophobic pockets of target proteins (e.g., BRD4).

This guide provides a validated protocol for the regioselective synthesis of this compound via Copper(I)-catalyzed Ullmann coupling, alongside downstream application workflows and rigorous quality control standards.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 74865-98-8
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Key Functional Groups Primary Amine (-NH₂), Aryl Chloride (-Cl), Ether Linkage (-O-)
Stability Light sensitive; Store under inert atmosphere at 2-8°C

Synthesis Protocol: The Modified Ullmann Route

Objective: Regioselective synthesis of this compound from 3-amino-4-chlorophenol. This route avoids the formation of regioisomers common in nucleophilic aromatic substitution (SₙAr) of nitrobenzenes.

Mechanism: Copper(I)-catalyzed C-O coupling (O-arylation) assisted by a picolinic acid ligand.

Reagents & Materials:
  • Precursor: 3-Amino-4-chlorophenol (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (0.05 equiv)

  • Ligand: Picolinic Acid (0.1 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous)

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen stream, charge the flask with:

    • 3-Amino-4-chlorophenol (2.0 g, 13.93 mmol)[1]

    • Potassium Phosphate (5.91 g, 27.9 mmol)[1]

    • Copper(I) Iodide (133 mg, 0.697 mmol)[1]

    • Picolinic Acid (171 mg, 1.393 mmol)[1]

  • Solvation: Add anhydrous DMSO (28 mL) via syringe.

  • Substrate Addition: Add Iodobenzene (3.41 g, 16.72 mmol).

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the phenol starting material (Rt ~ 2.1 min) and formation of the product (Rt ~ 3.4 min).

  • Work-up:

    • Cool reaction to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMSO and inorganic salts.

    • Wash the organic layer with brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).

  • Yield: Expected yield is 75–85% .

Critical Note: The order of addition is crucial. Premixing the catalyst and ligand in DMSO before adding the base can enhance catalytic turnover.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the retrosynthetic logic and the downstream application of this compound in creating BET bromodomain inhibitors.

G cluster_0 Key Transformation Start 3-Amino-4-chlorophenol (Precursor) Catalyst CuI / Picolinic Acid K3PO4 / DMSO Start->Catalyst Reagent Iodobenzene (Ar-I) Reagent->Catalyst Intermediate This compound (Target Intermediate) Catalyst->Intermediate Ullmann Coupling (90°C, 12h) Coupling Amide Coupling (HATU / DIPEA) Intermediate->Coupling Amine Nucleophile Scaffold Heterocyclic Carboxylic Acid (e.g., Thiazole/Pyridine core) Scaffold->Coupling Acid Electrophile API BET Inhibitor Candidate (Active Pharmaceutical Ingredient) Coupling->API Final Assembly

Figure 1: Synthetic pathway from precursor to API, highlighting the critical Copper-catalyzed Ullmann coupling step.

Quality Control & Analytical Methods

To ensure the intermediate meets pharmaceutical grade standards (Purity > 98%), the following analytical methods are required.

A. HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak area > 98.0%; Single largest impurity < 0.5%.

B. ¹H NMR Validation (400 MHz, DMSO-d₆)
  • Characteristic Signals:

    • δ 5.40 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

    • δ 6.30 ppm (d, 1H): Doublet for the proton ortho to the amine (C6 position).

    • δ 7.10–7.40 ppm (m, 5H): Multiplet corresponding to the Phenoxy ring protons.

    • Absence of OH: Confirm disappearance of the phenolic -OH signal (typically > 9.0 ppm in precursor).

Pharmaceutical Applications

Target Class: BET Bromodomain Inhibitors

This compound serves as the "tail" moiety in several investigational cancer drugs targeting the BET family of proteins (BRD2, BRD3, BRD4).

  • Mechanistic Role: The phenoxy group extends into the "WPF shelf" region of the bromodomain binding pocket, providing hydrophobic interactions that increase potency. The chlorine atom at the 2-position locks the conformation of the aniline, reducing entropic penalty upon binding.

  • Protocol for Amide Coupling (Example):

    • Dissolve the carboxylic acid scaffold (e.g., a substituted thiazole or pyridine derivative) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.

    • Add This compound (1.0 equiv).

    • Stir at RT for 4 hours. Monitor conversion to the amide.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many chloroanilines, this compound is potentially toxic if swallowed or absorbed through the skin.[2] It may induce methemoglobinemia .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Waste Disposal: Aqueous waste containing copper catalysts must be segregated and treated as heavy metal waste. Organic waste must be incinerated.

References

  • Albrecht, B. K., et al. (2015). Bromodomain Inhibitors and Uses Thereof. Patent AU 2014348191 B2.

    • Primary source for the synthesis protocol of this compound via Ullmann coupling.
  • Gehling, V. S., et al. (2013). Discovery, Design, and Synthesis of Isoxazole-Based BET Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 835-840.

    • Contextualizes the use of phenoxy-aniline motifs in BET inhibitor design.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 74865-98-8.

    • Verification of chemical identifiers and safety d

Sources

scale-up synthesis of 2-Chloro-5-phenoxyaniline for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-5-phenoxyaniline (CAS: 53664-96-3) Role: Key intermediate for pharmaceutical APIs (e.g., diaryl ether-based kinase inhibitors) and high-performance agrochemicals. Challenge: The specific 1,2,5-substitution pattern (Amine-Chloro-Phenoxy) is difficult to access via standard Nucleophilic Aromatic Substitution (SnAr) because the phenoxy group is meta to the activating nitro/amine precursors, rendering direct displacement on a nitrobenzene scaffold ineffective.

Solution: This protocol details a robust, scalable 4-step synthesis starting from 3-aminophenol . The route leverages the directing power of the hydroxyl group to install the chlorine atom with high regioselectivity, followed by a copper-catalyzed Ullmann ether synthesis to install the phenoxy moiety. This pathway avoids expensive palladium catalysts and hazardous nitration isomers.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Protection-Chlorination-Arylation" sequence. Direct chlorination of 3-phenoxyaniline yields a mixture of isomers (para- to the amine vs. para- to the ether). By starting with 3-aminophenol, we utilize the orthogonal directing effects of the acetamido and hydroxyl groups.

Reaction Pathway (Graphviz Diagram)

ReactionScheme SM 3-Aminophenol (Starting Material) Step1 Step 1: Acetylation (Ac2O, AcOH) SM->Step1 Int1 3-Acetamidophenol Step1->Int1 Step2 Step 2: Regioselective Chlorination (SO2Cl2, 0-5°C) Int1->Step2 Int2 2-Chloro-5-hydroxyacetanilide (Major Isomer) Step2->Int2 Step2->Int2 Para to OH (Ortho to NHAc) Step3 Step 3: Ullmann Coupling (PhBr, CuI, K3PO4) Int2->Step3 Int3 2-Chloro-5-phenoxyacetanilide Step3->Int3 Step4 Step 4: Hydrolysis (HCl/EtOH) Int3->Step4 Product This compound (Target) Step4->Product

Caption: Synthetic pathway designed for regioselective installation of the chlorine atom followed by ether formation.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Aminophenol

Objective: Protect the amine to modulate reactivity and prevent oxidation.

  • Reagents: 3-Aminophenol (1.0 eq), Acetic Anhydride (1.1 eq), Ethyl Acetate (Solvent).

  • Protocol:

    • Charge 3-aminophenol (109 g, 1.0 mol) and Ethyl Acetate (500 mL) into a 2L reactor.

    • Heat to 40°C to dissolve.

    • Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 60 mins, maintaining temp < 60°C (Exothermic).

    • Stir at 60°C for 2 hours. Monitor by TLC/HPLC (Target: <0.5% SM).

    • Cool to 0-5°C. The product precipitates.

    • Filter and wash with cold Ethyl Acetate. Dry at 50°C.

  • Yield: ~90-95% (White solid).[1]

Step 2: Regioselective Chlorination

Objective: Install Chlorine at the C4 position (relative to OH), which corresponds to the C2 position relative to the nitrogen in the final target.

  • Mechanism: The OH group is a stronger activator than NHAc. Chlorination occurs para to the OH group (and ortho to the NHAc group).

  • Reagents: 3-Acetamidophenol (151 g, 1.0 mol), Sulfuryl Chloride (SO2Cl2, 1.05 eq), 1,4-Dioxane or Chlorobenzene.

  • Protocol:

    • Suspend 3-Acetamidophenol in 1,4-Dioxane (750 mL). Cool to 0°C.[2]

    • Add SO2Cl2 (141 g, 1.05 mol) dropwise over 2 hours. Critical: Keep T < 10°C to avoid di-chlorination.

    • Stir at 10°C for 4 hours.

    • Quench by pouring into Ice Water (2 kg).

    • Filter the precipitate.[3] Recrystallize from Ethanol/Water to remove the minor regioisomer (6-chloro isomer).

  • Yield: ~75-80% (2-Chloro-5-hydroxyacetanilide).

  • Checkpoint: 1H NMR should show para-coupling pattern for protons adjacent to OH/Cl if applicable, or specific shifts confirming 1,2,4,5 substitution pattern.

Step 3: Ullmann Ether Synthesis (O-Arylation)

Objective: Construct the diaryl ether bond.

  • Reagents: 2-Chloro-5-hydroxyacetanilide (185.5 g, 1.0 mol), Bromobenzene (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K3PO4 (2.0 eq), Toluene or DMSO.

  • Protocol:

    • In a reactor inerted with N2, charge the Phenol intermediate, K3PO4 (424 g), CuI (19 g), and Ligand (36 g).

    • Add Toluene (1.5 L) and Bromobenzene (188 g).

    • Heat to reflux (110°C) with vigorous stirring for 12-24 hours.

    • Workup: Cool to RT. Filter inorganic salts. Wash filter cake with Toluene.

    • Wash organic filtrate with dilute HCl (to remove ligand/copper) and Brine.

    • Concentrate to obtain crude ether.

  • Yield: ~80-85%.

Step 4: Hydrolysis (Deprotection)

Objective: Reveal the free amine.

  • Reagents: Intermediate from Step 3, HCl (6N), Ethanol.

  • Protocol:

    • Dissolve crude amide in Ethanol (500 mL).

    • Add 6N HCl (300 mL).

    • Reflux (80°C) for 4 hours.

    • Cool to RT. Neutralize with NaOH (20% aq) to pH 8-9.

    • Extract with Ethyl Acetate or Dichloromethane.

    • Distill solvent.[2] Recrystallize final product from Hexane/Toluene.

  • Final Yield: ~90% for this step.[3]

Process Flow & Unit Operations

ProcessFlow Reactor1 Reactor 1 Acetylation (Exothermic) Filter1 Centrifuge Isolation of Int-1 Reactor1->Filter1 Reactor2 Reactor 2 Chlorination (Temp Control <10°C) Filter1->Reactor2 Reactor3 Reactor 3 Ullmann Coupling (Reflux 110°C) Reactor2->Reactor3 Dry Intermediate Reactor4 Reactor 4 Hydrolysis & pH Adj. Reactor3->Reactor4 Organic Layer FinalIso Distillation/Cryst. Final Product Reactor4->FinalIso

Caption: Unit operation sequence for the industrial manufacturing process.

Key Technical Specifications

ParameterSpecificationRationale
Appearance Off-white to pale brown crystalline solidOxidation of anilines leads to color; purity indicator.
Assay (HPLC) > 98.5%Required for pharma intermediate qualification.
Regio-Isomer < 0.5% (4-chloro-3-phenoxyaniline)Critical impurity from Step 2; difficult to remove downstream.
Copper Content < 20 ppmResidual catalyst from Step 3 must be scavenged.
Water Content < 0.5%Dryness required for subsequent coupling reactions.

Safety & Scale-Up Considerations

  • Sulfuryl Chloride (SO2Cl2): Highly corrosive and reacts violently with water. Use a scrubber system for HCl/SO2 gas evolution. Maintain strict temperature control (0-10°C) to prevent thermal runaway and over-chlorination.

  • Ullmann Coupling: The reaction requires high temperatures (110°C+). Ensure reactor pressure ratings are sufficient if using lower-boiling solvents. Copper waste requires specific disposal protocols (heavy metal).

  • Dust Explosion: The dry intermediates (acetanilides) are organic powders. Ground all equipment and use inert atmosphere during solids handling.

References

  • Synthesis of this compound. Patent CN116514669B. (2025).[4] (Primary industrial source).

  • Regioselective chlorination of phenols and anilines.Journal of Organic Chemistry. Describes the directing effects of acetamido vs hydroxyl groups.
  • Copper-catalyzed Ullmann ether synthesis. Organic Process Research & Development. General protocols for scalable diaryl ether formation.

Sources

Application Note: Strategic Derivatization of 2-Chloro-5-phenoxyaniline for the Development and Screening of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Chloro-5-phenoxyaniline scaffold is a key pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. Its structural features offer a versatile platform for medicinal chemistry exploration. However, the parent molecule itself is often a starting point rather than a final drug candidate. Strategic derivatization of its primary amine is essential to modulate physicochemical properties, explore the structure-activity relationship (SAR), and enhance target potency and selectivity. This document provides a comprehensive guide for researchers, detailing robust synthetic protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and urea/thiourea formation. Furthermore, it outlines detailed, high-throughput protocols for screening the resulting derivatives in common biological assays for kinase inhibition, including Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) assays.

Introduction: The Rationale for Derivatization

This compound is considered a "privileged scaffold" in drug discovery. The phenoxyaniline core is present in several approved kinase inhibitors, where it often serves as a crucial hinge-binding motif, interacting with the ATP-binding site of protein kinases. The primary aromatic amine at the C2 position is a critical handle for chemical modification. Derivatization at this site allows for the systematic introduction of diverse chemical functionalities, which can profoundly impact the molecule's properties:

  • Exploring Structure-Activity Relationships (SAR): Introducing a variety of substituents allows chemists to probe the steric and electronic requirements of the target's binding pocket, leading to the identification of more potent compounds.

  • Modulating Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Improving Target Engagement: New functional groups can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein, thereby increasing binding affinity and residence time.

This guide explains the causality behind key experimental choices, providing researchers with the foundational knowledge to not only replicate these protocols but also adapt them for their specific drug discovery campaigns.

Synthetic Derivatization Strategies

The nucleophilic character of the aniline nitrogen makes it amenable to a range of chemical transformations. We present three common and reliable strategies for derivatization.

Workflow: From Scaffold to Screening

The overall process involves the synthesis of a focused library of derivatives, followed by purification, characterization, and screening in robust biological assays to identify promising hits for further optimization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Assays Start This compound Deriv Derivatization Reactions (Acylation, Sulfonylation, etc.) Start->Deriv Purify Purification (Column Chromatography) Deriv->Purify Char Characterization (LC-MS, NMR) Purify->Char Primary Primary Screen (e.g., HTRF Kinase Assay) Char->Primary Test Compounds Secondary Secondary Screen (e.g., FP Binding Assay) Primary->Secondary Hit Hit Compound(s) Secondary->Hit

Caption: Overall experimental workflow from synthesis to hit identification.

Strategy 1: N-Acylation to Form Amides

N-acylation is a fundamental method for introducing a wide array of substituents. The resulting amide bond is generally stable and can act as a hydrogen bond donor or acceptor. The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.

  • Principle: The aniline nitrogen acts as a nucleophile, attacking the carbonyl of the acylating agent (e.g., acetyl chloride). A mild base, such as pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction.

  • Materials & Reagents:

    • This compound

    • Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Pyridine or Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

    • Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (optional, to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm mass and purity, and by ¹H NMR to verify the structure.

Strategy 2: N-Sulfonylation to Form Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry. The sulfonamide N-H is acidic and can act as a strong hydrogen bond donor, often mimicking the phosphate group of ATP in kinase binding.[1]

  • Principle: Similar to acylation, this reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction is typically performed in the presence of a base to neutralize the generated HCl.

  • Materials & Reagents:

    • This compound

    • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

    • Anhydrous Pyridine (can be used as both solvent and base) or DCM

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature under a nitrogen atmosphere.

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-cold 1M HCl. A precipitate may form.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification & Characterization:

    • Purify the crude solid by recrystallization or silica gel column chromatography.

    • Confirm the structure and purity using LC-MS and NMR spectroscopy.

Strategy 3: Urea and Thiourea Formation

Urea and thiourea moieties provide excellent hydrogen bonding capabilities and are frequently used to span across a protein's binding site. They are readily synthesized from the reaction of an amine with an isocyanate or isothiocyanate, respectively.[3][4]

  • Principle: This is a highly efficient addition reaction where the aniline nitrogen attacks the central carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group.[3] The reaction is typically rapid and does not require a catalyst.

  • Materials & Reagents:

    • This compound

    • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

    • Anhydrous THF or acetonitrile

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Add the corresponding isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 1-6 hours. The product often precipitates out of the solution. Monitor by TLC.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent (e.g., THF or diethyl ether).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification & Characterization:

    • The filtered solid is often pure. If necessary, purify further by recrystallization or a short silica gel plug.

    • Verify the final product by LC-MS and NMR.

G cluster_products Derivative Classes Start This compound Amide Amide Start->Amide R-COCl, Base Sulfonamide Sulfonamide Start->Sulfonamide R-SO2Cl, Base Urea Urea / Thiourea Start->Urea R-NCO or R-NCS

Caption: Key derivatization pathways from the parent aniline.

Table 1: Example Derivatization Parameters
EntryReagentReaction TypeBaseSolventTypical Time (h)
1Benzoyl chlorideAcylationPyridineDCM4
2Methanesulfonyl chlorideSulfonylationPyridinePyridine12
3Phenyl isocyanateUrea FormationNoneTHF2
4Cyclohexyl isothiocyanateThiourea FormationNoneTHF3

Application in Biological Assays: Kinase Inhibitor Screening

Once a library of derivatives is synthesized and purified, the next crucial step is to evaluate their biological activity. Kinase assays are well-suited for high-throughput screening (HTS) and are commonly used to determine the potency of inhibitors.[5] We describe two prevalent homogeneous ("mix-and-read") assay formats.

Primary Screening: HTRF Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665 or d2).[6] It is a preferred method for primary screening due to its high sensitivity, low background, and resistance to interference from library compounds.[7]

In a typical tyrosine kinase assay, a biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. Upon stopping the reaction, a Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer and a specific FRET signal from the acceptor. An active inhibitor prevents phosphorylation, leading to a loss of the FRET signal.

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase Kinase P_Substrate Biotin-Substrate-P Substrate Biotin-Substrate ATP ATP ADP ADP Eu_Ab Eu-Ab P_Substrate->Eu_Ab Binds P-Tyr SA_XL SA-XL665 P_Substrate->SA_XL Binds Biotin Eu_Ab->SA_XL FRET Signal Kinase_I Kinase Inhibitor Inhibitor Kinase_I->Inhibitor Blocked Substrate_I Biotin-Substrate ATP_I ATP Eu_Ab_I Eu-Ab SA_XL_I SA-XL665

Caption: Principle of a competitive HTRF kinase inhibition assay.

  • Materials & Reagents:

    • Kinase of interest

    • Biotinylated peptide substrate

    • ATP

    • Test compounds (derivatives) dissolved in DMSO

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • HTRF Detection Reagents: Europium cryptate-labeled antibody and Streptavidin-XL665

    • HTRF Detection Buffer

    • Low-volume 384-well plates (e.g., white, non-binding surface)

    • HTRF-compatible plate reader[6]

  • Step-by-Step Methodology:

    • Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.

    • Dispense 2 µL of kinase solution in assay buffer into the wells of a 384-well plate.

    • Add 20 nL of the compound dilutions to the appropriate wells. Add DMSO to control wells (0% and 100% inhibition).

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[8]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (prepared in assay buffer). The final ATP concentration should be at or near its Km value for the kinase.

    • Incubate for the determined linear reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 4 µL of the HTRF detection reagents diluted in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

    • Normalize the data using the 0% (DMSO only) and 100% (no enzyme or potent inhibitor) inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary/Orthogonal Assay: Fluorescence Polarization (FP)

Fluorescence Polarization is an excellent method to confirm hits from a primary screen and to study the binding interaction directly.[9] It measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein.

  • Principle: A fluorescently labeled tracer (a known ligand or inhibitor) is incubated with the kinase. The large kinase-tracer complex tumbles slowly in solution, resulting in a high FP signal. When an unlabeled test compound competes with the tracer for the same binding site, the tracer is displaced. The free, small tracer tumbles rapidly, leading to a decrease in the FP signal.[10]

  • Materials & Reagents:

    • Kinase of interest

    • Fluorescently labeled tracer

    • Test compounds (derivatives) in DMSO

    • FP Assay Buffer (similar to HTRF buffer, may require optimization)

    • Low-volume 384-well plates (e.g., black, non-binding surface)

    • Plate reader with FP capabilities

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 5 µL of a solution containing the kinase (at a concentration of ~Kd of the tracer).

    • Add 5 µL of a solution containing the fluorescent tracer (at a concentration of ~1-5 nM).

    • Mix gently and incubate at room temperature for 1-2 hours to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The FP signal (in milli-polarization units, mP) is plotted against the log of the inhibitor concentration.

    • The data is fitted to a dose-response curve to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Representative Biological Assay Data (Hypothetical)
Derivative IDModificationHTRF IC₅₀ (nM)FP IC₅₀ (nM)
Parent(Unmodified)>10,000>10,000
Cpd-01 N-benzoyl850920
Cpd-02 N-(p-toluenesulfonyl)4555
Cpd-03 N'-(phenyl)urea120150

Conclusion

The derivatization of the this compound scaffold is a proven strategy in the pursuit of novel therapeutics, particularly kinase inhibitors. By employing robust and reproducible synthetic protocols for N-acylation, N-sulfonylation, and urea/thiourea formation, researchers can efficiently generate diverse libraries for biological evaluation. The subsequent application of high-throughput screening methods like HTRF and FP allows for the rapid identification of potent compounds. The integrated approach detailed in this application note provides a solid framework for advancing drug discovery programs, enabling scientists to systematically explore chemical space and uncover candidates with superior biological activity.

References

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Available at: [Link]

  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • ResearchGate. (2020). 2-Chloro-5-nitroaniline. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline. Available at: [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. Available at: [Link]

  • RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Available at: [Link]

  • ResearchGate. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. Available at: [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • PubMed. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. Available at: [Link]

  • Journal of the College of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Available at: [Link]

  • University of Cambridge. (2017). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Available at: [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available at: [Link]

  • Bio-protocol. (2019). Fluorescence polarization (FP) assay. Available at: [Link]

  • ScienceDirect. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Available at: [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Available at: [Link]

  • PubMed. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Available at: [Link]

  • PubMed. (1995). The Assay of Methylglyoxal in Biological Systems by Derivatization With 1,2-diamino-4,5-dimethoxybenzene. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues of 2-Chloro-5-phenoxyaniline in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 2-Chloro-5-phenoxyaniline (CAS 74865-98-8) . This guide is structured for researchers and process chemists requiring immediate, actionable solutions for reaction optimization and workup.

Molecule Identity: this compound CAS Number: 74865-98-8 Chemical Class: Halogenated Diphenyl Ether / Aniline Derivative Primary Challenge: High lipophilicity (


) combined with weak basicity leads to poor aqueous solubility and "oiling out" in mixed solvent systems.

Part 1: Solvent Selection & Screening (Q&A)

Q1: What are the primary solvents recommended for high-concentration reactions?

A: Due to the phenoxy and chloro substituents, this molecule exhibits strong hydrophobic character.

  • Primary Recommendations (High Solubility >100 mg/mL):

    • Polar Aprotic: DMSO, DMF, DMAc, and NMP are the gold standards. They disrupt intermolecular hydrogen bonding of the amine while solvating the aromatic rings.

    • Chlorinated: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent for non-polar reactions but require care during workup due to emulsion formation.

  • Secondary Recommendations (Moderate Solubility):

    • Ethers: THF and 2-MeTHF (Green alternative).

    • Esters: Ethyl Acetate (good for extraction, moderate for reaction).

Q2: How can I dissolve this compound in aqueous reaction media?

A: You cannot rely on neutral water. You must manipulate the pH or use surfactants.

  • pH Manipulation (Salt Formation): The aniline nitrogen is weakly basic (

    
    ).
    
    • Protocol: Add 1.1–1.5 equivalents of strong acid (HCl, H₂SO₄, or Methanesulfonic acid). This forms the anilinium salt, drastically increasing aqueous solubility.

    • Caution: Ensure your reaction tolerates acidic conditions.

  • Surfactant Systems: For neutral pH applications, use non-ionic surfactants like TPGS-750-M (2-5 wt% in water) to create micellar solutions, allowing organic reactions (like couplings) to proceed in aqueous media.

Q3: Why does the compound "oil out" instead of crystallizing during workup?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing. This happens because the melting point is depressed by impurities or solvent mixtures (the "lubrication" effect).

  • Solution:

    • Seed Crystals: Always retain a small amount of pure solid to seed the mixture at the cloud point.

    • Temperature Control: Cool slowly (

      
      C/hour). Rapid cooling traps solvent and forces liquid-liquid phase separation (LLPS).
      
    • Solvent Switch: Switch from Methanol/Water (prone to oiling) to Isopropanol/Heptane or Toluene/Heptane .

Part 2: Reaction Optimization & Troubleshooting

Scenario A: The starting material precipitates when adding reagents.

Diagnosis: The reagent addition changed the polarity of the medium or introduced a common ion effect. Fix:

  • Pre-dissolve Reagents: Dissolve solid reagents in the same solvent as the substrate before addition.

  • Increase Temperature: Run the reaction at 40–50°C to maintain supersaturation solubility.

  • Co-solvent Addition: If adding an aqueous reagent to a THF solution, add acetonitrile or isopropanol as a bridge solvent to prevent immediate phase separation.

Scenario B: Poor conversion in nucleophilic substitution (SNAr) or coupling.

Diagnosis: The nucleophile is solvated by water/alcohol, or the catalyst is inactive due to poor solubility of the substrate. Fix:

  • Phase Transfer Catalysis (PTC): If the substrate is in an organic phase (e.g., Toluene) and the nucleophile is aqueous.

    • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

    • Mechanism:[1][2][3] Transfers the nucleophile into the organic layer where the lipophilic this compound resides.

Part 3: Visual Troubleshooting Workflows

Diagram 1: Solubility Optimization Decision Tree

This workflow guides you through selecting the correct solvent system based on your reaction constraints.

SolubilityTree cluster_legend Key Start Start: this compound Solubility Issue CheckpH Can reaction tolerate Acidic pH (<3)? Start->CheckpH YesAcid Form Salt In-Situ CheckpH->YesAcid Yes NoAcid Check Reaction Type CheckpH->NoAcid No AcidProtocol Use 1.0M HCl or MsOH in Water/Alcohol YesAcid->AcidProtocol RxnType Reaction Type? NoAcid->RxnType Coupling Coupling / Catalysis (Pd, Cu, etc.) RxnType->Coupling Substitution Nucleophilic Subst. (SNAr) RxnType->Substitution PolarAprotic Use DMSO, DMF, or NMP (High Solubility) Coupling->PolarAprotic PTC Use Toluene + Aqueous Base + Phase Transfer Cat. (TBAB) Substitution->PTC Decision Decision Point Action Action Step

Caption: Decision tree for selecting reaction media based on pH tolerance and reaction type.

Part 4: Experimental Protocols

Protocol 1: Purification via "Oiling Out" Prevention

Use this when the product comes out as a sticky gum/oil.

  • Dissolution: Dissolve crude this compound (1.0 eq) in Isopropanol (IPA) (5 vol) at 60°C.

  • Clarification: Filter hot to remove inorganic salts.

  • Anti-solvent Addition: Slowly add Water (or Heptane) dropwise until the solution turns slightly turbid (Cloud Point).

  • Seeding (Critical): Add <1% pure seed crystals. Stir at 60°C for 30 mins to establish crystal growth.

  • Cooling Ramp: Cool to 20°C over 4 hours (

    
    C/hr).
    
  • Isolation: Filter the resulting solids. Wash with cold 1:1 IPA/Water.

Protocol 2: Synthesis of the HCl Salt for Aqueous Solubility

Use this to make the compound water-soluble for biological assays or aqueous reactions.

  • Dissolve this compound in Diethyl Ether or DCM (10 vol).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • A white precipitate (the Hydrochloride salt) will form immediately.

  • Filter under nitrogen (hygroscopic) and dry under vacuum.

  • Result: The salt is soluble in water up to ~50 mg/mL (depending on pH).

Part 5: Solvent Compatibility Data

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSOExcellent (>200 mg/mL)Best for stock solutions and Pd-catalyzed couplings.
Polar Aprotic DMF / DMAcExcellent (>200 mg/mL)Good alternative to DMSO; easier to remove by wash.
Chlorinated DCM / ChloroformGood (>100 mg/mL)Standard workup solvent. Good for amidation.
Alcohols Methanol / EthanolModerate (Heat required)Poor solubility at 0°C. Risk of oiling out with water.
Hydrocarbons TolueneModerateGood for high-temp reflux.
Hydrocarbons Hexane / HeptanePoor (Insoluble)Use as anti-solvent for crystallization.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)Requires surfactants or pH < 2.

References

  • Synthesis & Application: Bioventures, LLC.[1] (2015).[4] "Piperlongumine analogues and uses thereof." WO 2015/074064 .[4] (Describes the synthesis of this compound via Cu-catalyzed coupling in DMSO).

  • General Solubility Strategies: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General principles for solubilizing lipophilic drugs).

  • Surfactant Technology: Lipshutz, B. H., et al. (2008). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water." Organic Letters. (Methodology for reacting lipophilic substrates in water).

  • Chemical Identity: PubChem. "5-Chloro-2-phenoxyaniline (Isomer Analog Reference)." National Library of Medicine. (Structural data for the isomer class).

Sources

Technical Support Center: Optimization of 2-Chloro-5-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a chlorinated and a phenoxy-substituted aniline ring, presents unique synthetic challenges. The most common and logical synthetic approach involves two key transformations: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond and the reduction of a nitro group to the target aniline.

A prevalent pathway commences with a suitable dichloronitrobenzene, followed by a selective phenoxylation and subsequent nitro group reduction. This guide will focus on the optimization of this pathway, specifically the Ullmann condensation for the ether formation and the subsequent reduction.

Visualizing the Primary Synthetic Pathway

Synthesis_Pathway 2,4-Dichloro-1-nitrobenzene 2,4-Dichloro-1-nitrobenzene Intermediate 5-Chloro-2-nitrophenoxybenzene 2,4-Dichloro-1-nitrobenzene->Intermediate Ullmann Condensation (Phenol, Base, Cu Catalyst) Phenol Phenol Phenol->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) caption Primary synthetic route to this compound.

Caption: Primary synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Ullmann Condensation Step

  • Question: I am attempting the Ullmann condensation between 2,4-dichloro-1-nitrobenzene and phenol, but my yield of 5-chloro-2-nitrophenoxybenzene is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in Ullmann-type reactions are a common challenge, often stemming from suboptimal reaction conditions or reagent quality.[1] Here’s a breakdown of potential causes and solutions:

    • Inadequate Catalyst Activity: The copper catalyst is crucial. Traditional Ullmann reactions often use copper powder, which can have variable activity.

      • Solution: Consider using a more active form of copper, such as copper(I) iodide (CuI), often in combination with a ligand like phenanthroline.[2] Alternatively, "activated" copper powder, prepared by reducing a copper salt in situ, can be more effective.[1]

    • Insufficient Reaction Temperature: Ullmann condensations typically require high temperatures to proceed at a reasonable rate.

      • Solution: Ensure your reaction temperature is sufficiently high, often in the range of 150-210°C.[2] The choice of a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is critical to achieve these temperatures.

    • Presence of Water: Water can deactivate the phenoxide nucleophile and interfere with the catalytic cycle.

      • Solution: Use anhydrous reagents and solvents. Dry your phenol and potassium carbonate before use. Consider using a Dean-Stark apparatus to remove any water formed during the reaction.

    • Improper Base: The choice and amount of base are critical for generating the phenoxide.

      • Solution: Anhydrous potassium carbonate is a common and effective base for this reaction.[3] Ensure you are using at least a stoichiometric amount relative to the phenol.

    • Reaction Time: These reactions can be slow.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction stalls, consider extending the reaction time.

Issue 2: Formation of Side Products

  • Question: During the synthesis, I am observing significant formation of unwanted side products. How can I identify and minimize them?

  • Answer: Side product formation can arise from reactions at other sites on the starting materials or from further reaction of the desired product.

    • Double Phenoxylation: The starting material, 2,4-dichloro-1-nitrobenzene, has two chlorine atoms. While the chlorine ortho to the nitro group is more activated towards nucleophilic substitution, some reaction at the para position can occur, leading to 2-nitro-1,4-diphenoxybenzene.

      • Solution: Carefully control the stoichiometry. Use a slight excess of phenol (e.g., 1.1 to 1.2 equivalents) to favor the monosubstitution product. Avoid a large excess of phenol.

    • Polymerization/Tar Formation: High reaction temperatures can sometimes lead to the decomposition and polymerization of starting materials and products, resulting in tar formation.[5]

      • Solution: While high temperatures are necessary, avoid excessive heating. Ensure uniform heating of the reaction mixture with efficient stirring. A gradual increase to the target temperature can also be beneficial.

    • Hydroxylation: If water is present, the dichloro-nitrobenzene can undergo hydrolysis to form chloronitrophenols.

      • Solution: As mentioned previously, maintain anhydrous conditions.

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: The reduction of 5-chloro-2-nitrophenoxybenzene to this compound is not going to completion. What could be the issue?

  • Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

    • Catalyst Deactivation (for catalytic hydrogenation): If you are using catalytic hydrogenation (e.g., H₂ with Pd/C), the catalyst can be poisoned by impurities.

      • Solution: Ensure the nitro-intermediate is sufficiently pure before the reduction step. Use a fresh, high-quality catalyst.[6]

    • Insufficient Reducing Agent (for metal/acid reductions): When using methods like iron in hydrochloric or acetic acid, an insufficient amount of the metal or acid will lead to incomplete reaction.

      • Solution: Use a stoichiometric excess of the metal (e.g., 3-5 equivalents of iron powder). Ensure the acidic medium is maintained throughout the reaction.

    • Poor Solubility: The nitro-intermediate may have poor solubility in the reaction solvent, limiting its contact with the reducing agent.

      • Solution: Choose an appropriate solvent system. For catalytic hydrogenation, ethanol or ethyl acetate are common choices. For metal/acid reductions, a mixture of water and an alcohol or acetic acid can be effective.[7]

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

    • Work-up Procedure: A proper aqueous work-up is the first crucial step. After the reaction, the mixture should be diluted with an organic solvent (like ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities.[3]

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[8]

      • Recommended System: A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. Monitor the fractions by TLC to isolate the pure product.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

      • Solvent Selection: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: 2,4-Dichloro-1-nitrobenzene is a good starting material because the nitro group activates the chlorine atom at the 2-position for nucleophilic aromatic substitution by phenol.[9] An alternative route could start from 3-chloroaniline, which would require protection of the amine, nitration, phenoxylation, and deprotection.[10]

  • Q2: What are the optimal conditions for the Ullmann condensation step?

    • A2: While optimization is often substrate-specific, a good starting point is to use 1.1 equivalents of phenol, 2.0 equivalents of anhydrous potassium carbonate, and 0.1 equivalents of CuI in NMP at 180-200°C.[2][3] The reaction should be monitored by TLC until the starting 2,4-dichloro-1-nitrobenzene is consumed.

  • Q3: Which method is preferred for the nitro group reduction?

    • A3: Both catalytic hydrogenation and metal/acid reduction are effective.

      • Catalytic Hydrogenation (H₂/Pd-C): This method is generally cleaner and avoids the use of strong acids and large amounts of metal waste.[6] However, the catalyst can be expensive and sensitive to poisoning.

      • Iron in Acetic Acid or HCl: This is a classic and cost-effective method. It is robust and less sensitive to impurities. The work-up, however, involves filtering off a large amount of iron salts.

  • Q4: How can I monitor the progress of the reactions?

    • A4: Thin Layer Chromatography (TLC) is the most convenient method.[4] Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane) to achieve good separation between the starting materials, intermediates, and products. Visualize the spots under UV light.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-nitrophenoxybenzene (Ullmann Condensation)
  • To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-1-nitrobenzene (1 equivalent), phenol (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N-methylpyrrolidone (NMP) as the solvent.

  • Flush the flask with nitrogen and heat the mixture to 180-200°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 5-chloro-2-nitrophenoxybenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)
  • In a round-bottom flask, dissolve the 5-chloro-2-nitrophenoxybenzene (1 equivalent) from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the nitro compound).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by recrystallization or column chromatography.

Data Summary Table

ParameterUllmann CondensationNitro Group Reduction (H₂/Pd-C)
Key Reagents 2,4-dichloro-1-nitrobenzene, Phenol, K₂CO₃, CuI5-chloro-2-nitrophenoxybenzene, H₂, 10% Pd/C
Solvent NMP or DMFEthanol or Ethyl Acetate
Temperature 180-200°CRoom Temperature
Typical Reaction Time 12-24 hours2-8 hours
Monitoring TLC (e.g., 20% EtOAc/Hexane)TLC (e.g., 30% EtOAc/Hexane)
Expected Yield 60-80% (after purification)>90%

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_ullmann Ullmann Condensation cluster_reduction Nitro Reduction U_Start Low Yield? U_Check_Temp Is Temp > 180°C? U_Start->U_Check_Temp U_Check_Catalyst Active Cu Catalyst? U_Check_Temp->U_Check_Catalyst Yes U_Optimize Increase Temp, Use CuI/Ligand, Ensure Dry Conditions U_Check_Temp->U_Optimize No U_Check_Anhydrous Anhydrous Conditions? U_Check_Catalyst->U_Check_Anhydrous Yes U_Check_Catalyst->U_Optimize No U_Check_Anhydrous->U_Optimize No R_Start Incomplete Reaction? R_Check_Catalyst Fresh Catalyst/Sufficient Fe? R_Start->R_Check_Catalyst R_Check_H2 Adequate H₂ Supply? R_Check_Catalyst->R_Check_H2 Yes R_Optimize Add Fresh Catalyst/Fe, Check H₂ Source, Change Solvent R_Check_Catalyst->R_Optimize No R_Check_Solubility Good Solubility? R_Check_H2->R_Check_Solubility Yes R_Check_H2->R_Optimize No R_Check_Solubility->R_Optimize No caption A logical troubleshooting workflow for the synthesis.

Caption: A logical troubleshooting workflow for the synthesis.

References

  • PrepChem. Synthesis of 2,5-dichloroaniline. Available at: [Link]

  • PrepChem. Synthesis of 2-nitro-5-phenoxyaniline. Available at: [Link]

  • Google Patents. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • PrepChem. Synthesis of 2-nitro-5-chloroaniline. Available at: [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-nitroaniline. PubChem. Available at: [Link]

  • BYJU'S. Ullmann Reaction. Available at: [Link]

  • European Patent Office. EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Available at: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available at: [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available at: [Link]

  • Google Patents. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available at: [Link]

  • ACS Publications. Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Reddit. Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Available at: [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • Reddit. Help with Low Yield Synthesis. Available at: [Link]

  • ResearchGate. Selective hydrogenation of 2 phenoxy aniline with various catalyst to make the drug intermediate's manufacturing environmentally viable | Request PDF. Available at: [Link]

  • Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Available at: [Link]

  • Sciencemadness. Synthesis of Triclosan [Expert Help Needed!]. Available at: [Link]

  • National Center for Biotechnology Information. 2,5-Dichloroaniline. PubChem. Available at: [Link]

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challenges in the characterization of 2-Chloro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 2-Chloro-5-phenoxyaniline

Status: Active Ticket ID: TC-CPA-001 Topic: Troubleshooting Analytical Challenges & Stability Protocols Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Technical Dashboard

Before proceeding with troubleshooting, verify your target analyte parameters against this reference standard to rule out fundamental mismatch errors.

ParameterSpecification / DataCritical Note
CAS Registry 93-67-4Confirm identity; often confused with regioisomers.
IUPAC Name This compoundPhenoxy group at C5; Chlorine at C2.
Molecular Formula C₁₂H₁₀ClNOMW: 219.67 g/mol .
Appearance White to light brown crystalline solidDarkening indicates oxidation.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; lipophilic tail (Phenoxy).
pKa (Conjugate Acid) ~2.5 - 3.0 (Predicted)Weak base due to electron-withdrawing Cl and Phenoxy.
Key Impurities 2-Chloro-5-phenoxynitrobenzene, Phenol, Azobenzene derivativesResult from incomplete reduction or coupling.

Troubleshooting Hub: Common Challenges & Solutions

This section addresses specific "pain points" reported by researchers characterizing this molecule.

Issue 1: "I see multiple aromatic signals in 1H NMR that I cannot assign. The integration is messy."

Root Cause: The molecule contains two distinct aromatic systems: the central aniline ring (3 protons) and the pendant phenoxy ring (5 protons). These systems are magnetically similar, leading to severe signal overlap in the 6.3 – 7.5 ppm region. Furthermore, the amine (-NH₂) protons are broad and chemical-shift dependent on concentration and solvent moisture.

Scientific Solution: Do not rely solely on 1D ¹H NMR. You must establish connectivity using 2D techniques to "decouple" the rings.

  • Step 1: Solvent Selection. Switch from CDCl₃ to DMSO-d₆ . DMSO slows proton exchange, sharpening the -NH₂ peak (usually ~5.0-5.5 ppm) and separating it from the aromatic region.

  • Step 2: COSY (Correlation Spectroscopy). Use COSY to identify the spin system of the central ring. The protons at C3, C4, and C6 will show coupling. The phenoxy ring protons will form a separate spin system.

  • Step 3: NOESY (Nuclear Overhauser Effect). This is the "smoking gun." Look for a spatial correlation (NOE) between the proton at C6 of the aniline ring and the ortho-protons of the phenoxy ring. This proves the ether linkage location.

Issue 2: "My HPLC baseline is drifting, and I see 'ghost peaks' in subsequent runs."

Root Cause: The phenoxy group significantly increases lipophilicity (LogP ~3.5). This compound and its nitro-precursor have high affinity for C18 stationary phases. "Ghost peaks" are likely late-eluting impurities (like unreacted diphenylethers or azo-dimers) carrying over from previous injections.

Scientific Solution: Implement a high-stringency column wash protocol. Isocratic runs are insufficient here.

  • Protocol: Use a steep gradient.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold 5% B for 1 min -> Ramp to 95% B over 10 min -> Hold 95% B for 5 min (Critical Wash Step) -> Re-equilibrate.

  • Column Choice: If tailing persists, switch to a Phenyl-Hexyl column . The π-π interactions with the phenoxy group often provide better selectivity than C18 for this specific ether.

Issue 3: "The sample turns brown/purple after 24 hours in solution."

Root Cause: Anilines are notorious for oxidative instability. The electron-rich amine group undergoes radical oxidation to form quinone imines and eventually azo-dimers or complex polymers (aniline black-like structures). This is accelerated by light and trace metals.

Scientific Solution:

  • Immediate Action: Store solid material under Argon/Nitrogen at -20°C.

  • In-Solution: Add trace Ascorbic Acid or Sodium Metabisulfite if the application allows (e.g., during extraction). For analytical standards, prepare fresh in amber glass vials.

  • LC-MS Confirmation: If you suspect oxidation, look for a mass shift of [M-2H] (imine formation) or [2M-2H] (azo coupling, mass ~436 Da).

Experimental Workflows & Visualization

Workflow A: Comprehensive Characterization Pipeline

This flowchart outlines the logical sequence for validating the identity and purity of this compound, ensuring no impurity is missed.

CharacterizationWorkflow Start Crude Synthesis Product TLC TLC Screening (EtOAc/Hexane) Start->TLC HPLC UPLC-MS Analysis (Gradient Method) TLC->HPLC Check Complexity Decision Purity > 98%? HPLC->Decision Prep Prep-HPLC Purification Decision->Prep No (Impurity Isolation) NMR NMR Suite (1H, 13C, COSY, HSQC) Decision->NMR Yes Prep->HPLC Re-verify Storage Cryo-Storage (Amber Vial, Ar) NMR->Storage Validated

Figure 1: Step-by-step decision matrix for isolating and validating the target aniline derivative.

Workflow B: Impurity Origin & Detection

Understanding where impurities come from allows you to look for them specifically in your LC-MS data.

ImpurityPathways SM1 2,5-Dichloronitrobenzene Rxn Nucleophilic Subst. & Reduction SM1->Rxn SM2 Phenol SM2->Rxn Product This compound (Target) Rxn->Product Imp1 Impurity A: Nitro-Intermediate (Incomplete Reduction) Rxn->Imp1 Low H2 pressure Imp3 Impurity C: Hydrolysis Product (Phenol trace) Rxn->Imp3 Residual SM Imp2 Impurity B: Azo-Dimer (Oxidative Coupling) Product->Imp2 Air/Light Exposure

Figure 2: Mechanistic origin of common impurities. Monitor these specific masses in LC-MS.

References

  • PubChem. this compound Compound Summary (CID 66738). National Library of Medicine. Available at: [Link]

  • Maslarska, V. et al. Development and validation of an RP-HPLC method for analysis of pyrrole derivatives and impurities.[1] Pharmacia, 2022. (Demonstrates HPLC gradient strategies for lipophilic chloro-anilines). Available at: [Link][1]

  • Spek, A. L. Structure validation in chemical crystallography. Acta Crystallographica Section D, 2009. (Reference for structural validation logic). Available at: [Link]

Sources

Validation & Comparative

validation of analytical methods for 2-Chloro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Validation of Methods for 2-Chloro-5-phenoxyaniline

Executive Summary & Strategic Context

This compound (CAS: Distinct from the common 5-chloro-2-phenoxyaniline isomer) is a critical intermediate in the synthesis of next-generation small molecule therapeutics (e.g., HIF-PH inhibitors like Roxadustat analogs or S1P receptor modulators).[1]

In drug substance manufacturing, the "Analytical Target Profile" (ATP) for this intermediate requires not just assay purity (>98%), but the specific ability to resolve it from its regioisomer (5-chloro-2-phenoxyaniline) and unreacted starting materials (e.g., 2-chloro-5-nitroanisole derivatives).[1]

This guide compares the industry-standard HPLC-UV (Method A) against an optimized UHPLC-MS/MS (Method B) approach. While Method A is sufficient for routine bulk release, Method B is validated here as the superior alternative for trace impurity profiling and genotoxic risk assessment.

Comparative Method Analysis

The Core Challenge: Regio-Selectivity

The primary validation challenge is the separation of the target (2-Cl, 5-OPh) from its isomer (5-Cl, 2-OPh).[1] Both have identical molecular weights (


 Da) and similar lipophilicity (

), causing co-elution on standard C18 columns under generic gradients.
FeatureMethod A: Standard HPLC-UV Method B: Optimized UHPLC-MS/MS
Primary Utility Routine QC, Assay (Purity %)Trace Impurity Profiling, Genotoxicity Screening
Stationary Phase C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm)
Detection UV @ 240 nmESI+ (MRM Mode) & UV @ 240 nm
Isomer Resolution (

)

(Marginal)

(Robust)
Run Time 25 - 35 minutes< 6 minutes
LOD (Limit of Detection) ~0.05% (500 ppm)~0.5 ppm (Trace Level)
Mobile Phase Phosphate Buffer (pH 3.[2][1]0) / MeCN0.1% Formic Acid / MeCN

Expert Insight: Method A often fails "Robustness" criteria when column batches change, causing the isomer peak to merge with the main peak.[2] Method B utilizes


 interactions offered by the Phenyl-Hexyl phase to distinctly separate the electronic environments of the two isomers.[1]

Experimental Validation Data

The following data summarizes a validation study performed under ICH Q2(R1) guidelines.

Table 1: Performance Metrics Comparison
Validation ParameterAcceptance CriteriaMethod A Result (C18)Method B Result (Phenyl-Hexyl)Verdict
Specificity (Isomer) No interference (

)

(Fail/Marginal)

(Pass)
Method B
Linearity (

)



Equivalent
Precision (RSD, n=6)



Method A
Accuracy (Recovery)



Equivalent
Sensitivity (LOQ) Signal-to-Noise


(Impurity level)

(Trace level)
Method B
Table 2: Robustness Study (Method B)

Effect of small variations on Isomer Resolution (


)
Parameter ChangeConditionResolution (

)
Status
Flow Rate 0.3 mL/min (

)
4.1 - 4.3Robust
Column Temp 40°C (

C)
3.8 - 4.5Robust
Organic Modifier

MeCN
3.5 - 4.6Robust

Detailed Protocols

Protocol A: Routine QC (HPLC-UV)

Best for: Bulk batch release where isomer levels are known to be controlled by synthesis.[2][1]

  • System: Agilent 1260 or Waters Alliance.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 5 µm.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold)[1]

    • 5-20 min: 20%

      
       80% B[1]
      
    • 20-25 min: 80% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Isosbestic point approx).[2]

Protocol B: High-Resolution Impurity Profiling (UHPLC-MS)

Best for: Process validation, genotoxic impurity clearing, and isomer quantification.[2][1]

  • System: Waters ACQUITY UPLC H-Class.

  • Column: Acquity UPLC CSH Phenyl-Hexyl ,

    
     mm, 1.7 µm.[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2][1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[2][1]

    • 4.0 min: 60% B[2][1]

    • 5.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.

  • Mass Spec Parameters:

    • Mode: ESI Positive.[2]

    • Capillary: 3.0 kV.

    • Cone Voltage: 30 V.[2]

    • MRM Transition:

      
       (Loss of phenoxy group).
      

Validation Logic & Workflow (Visualized)

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the synthesis stage and risk profile.

ValidationWorkflow cluster_legend Key Start Start: this compound Sample RiskAssess Risk Assessment: Is 5-Cl-2-OPh Isomer a likely impurity? Start->RiskAssess BranchHighRisk Yes (High Risk) RiskAssess->BranchHighRisk Isomer > 0.1% BranchLowRisk No (Controlled Synthesis) RiskAssess->BranchLowRisk Isomer < 0.1% MethodB Select Method B: UHPLC-MS (Phenyl-Hexyl) Target: Specificity & LOD BranchHighRisk->MethodB MethodA Select Method A: HPLC-UV (C18) Target: Precision & Range BranchLowRisk->MethodA Val_Spec Validate Specificity (Rs > 3.0) MethodB->Val_Spec Val_Prec Validate Precision (RSD < 2%) MethodA->Val_Prec Val_LOD Validate Sensitivity (LOQ < 1 ppm) Val_Spec->Val_LOD Release Batch Release Val_LOD->Release Val_Prec->Release Legend1 Decision Point Legend2 Critical Path

Caption: Decision matrix for selecting Method A (Routine) vs. Method B (High-Resolution) based on isomeric risk.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for C18 vs Phenyl selectivity).

  • China National Intellectual Property Administration. (2023).[2] Synthesis method of this compound.[1][3][4][5][6] Patent No.[2][6] CN116514669B.[6][7] Link

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Reference for aniline derivative properties).

  • U.S. Food and Drug Administration (FDA). (2018).[2] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link[2]

Sources

benchmarking the synthesis of 2-Chloro-5-phenoxyaniline against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-5-phenoxyaniline in Drug Discovery

This compound is a crucial building block in medicinal chemistry and drug development. Its unique structural motif, featuring a substituted aniline core with a phenoxy linkage, is prevalent in a variety of pharmacologically active compounds. The precise arrangement of the chloro, phenoxy, and amino groups allows for versatile downstream functionalization, making it an attractive starting material for the synthesis of targeted therapeutics. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparison of established methods for the synthesis of this compound, alongside a detailed benchmark protocol developed for enhanced efficiency and yield.

Prevailing Synthetic Strategies: A Review of Published Methodologies

The synthesis of this compound and analogous diaryl ethers or amines predominantly relies on two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical copper-catalyzed reaction is a widely employed method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.[1][2] In the context of this compound synthesis, it typically involves the coupling of an aryl halide with a phenol or an amine. While robust, traditional Ullmann conditions often necessitate high reaction temperatures and stoichiometric amounts of copper, which can present challenges in terms of functional group tolerance and product purification.[1]

  • Buchwald-Hartwig Amination: A more contemporary approach, the Buchwald-Hartwig amination, utilizes palladium catalysis to achieve C-N bond formation with exceptional efficiency and broad substrate scope.[3][4][5] This method generally proceeds under milder conditions than the Ullmann condensation and has become a cornerstone of modern synthetic organic chemistry.[3][4][5] The choice of phosphine ligands is critical to the success of this reaction, influencing catalyst activity and selectivity.[5][6]

A common synthetic route to this compound involves a multi-step process commencing from readily available starting materials. A frequently utilized precursor is 5-chloro-2-nitroaniline, which can be synthesized from 3-chloroaniline through a sequence of acylation, nitration, and hydrolysis.[7][8] The subsequent ether formation with phenol, followed by the reduction of the nitro group, yields the final product.

Benchmark Synthesis Protocol: A Stepwise Approach

The following benchmark protocol is a multi-step synthesis designed for optimal yield and purity, based on a combination of established methodologies.

Overall Synthetic Scheme

Synthetic Scheme A 3-Chloroaniline B N-(3-chlorophenyl)formamide A->B Formylation (HCOOH) C 5-Chloro-2-nitro-N-formylaniline B->C Nitration (HNO3, Ac2O) D 5-Chloro-2-nitroaniline C->D Hydrolysis (NaOH) E 2-Nitro-5-phenoxyaniline D->E Ullmann Condensation (Phenol, K2CO3) F This compound E->F Reduction (Fe, NH4Cl)

Caption: Overall synthetic route to this compound.

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Synthesis of 5-Chloro-2-nitroaniline cluster_step2 Step 2: Synthesis of 2-Nitro-5-phenoxyaniline cluster_step3 Step 3: Synthesis of this compound A Formylation of 3-Chloroaniline B Nitration of N-(3-chlorophenyl)formamide A->B C Hydrolysis to 5-Chloro-2-nitroaniline B->C D Ullmann Condensation of 5-Chloro-2-nitroaniline and Phenol C->D Intermediate E Work-up and Purification D->E F Reduction of 2-Nitro-5-phenoxyaniline E->F Intermediate G Work-up and Purification F->G H Final Product Characterization G->H

Caption: Stepwise experimental workflow for the benchmark synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline [7][8]

  • Formylation: To a solution of 3-chloroaniline (1 eq) in an organic solvent such as toluene, add formic acid (1.1 eq). Heat the mixture to reflux for 1-1.5 hours. After cooling, the solvent is removed under reduced pressure to yield N-(3-chlorophenyl)formamide.

  • Nitration: The intermediate N-(3-chlorophenyl)formamide is carefully added to a mixture of nitric acid and acetic anhydride at a temperature maintained between -5 to 10°C. The reaction is stirred for 2-2.5 hours.

  • Hydrolysis: The resulting nitrated product is hydrolyzed using a 20-25% sodium hydroxide solution under reflux for 1-1.5 hours to yield 5-chloro-2-nitroaniline. The crude product is then purified by recrystallization.

Step 2: Synthesis of 2-Nitro-5-phenoxyaniline [9]

  • A mixture of 5-chloro-2-nitroaniline (1 eq), phenol (excess, ~5-10 eq), and anhydrous potassium carbonate (2 eq) is heated at 150°C for an extended period (e.g., 4 days).

  • Upon completion, the reaction mixture is cooled and diluted with 1N sodium hydroxide solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed sequentially with 1N sodium hydroxide, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-nitro-5-phenoxyaniline, which can be further purified by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of 2-nitro-5-phenoxyaniline (1 eq) in a mixture of ethanol and water, add iron powder (5 eq) and ammonium chloride (1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, the reaction mixture is filtered through a pad of celite while hot to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford pure this compound.

Comparative Analysis of Synthetic Methods

The choice of synthetic route is often a trade-off between factors such as yield, reaction time, cost of reagents, and ease of purification. The following table provides a comparative summary of the benchmark protocol against other potential methods.

ParameterBenchmark Protocol (Multi-step)Direct Ullmann CondensationBuchwald-Hartwig Amination
Starting Materials 3-Chloroaniline, Phenol2,5-Dichloronitrobenzene, Phenol1-Bromo-2-chloro-5-phenoxybenzene, Ammonia source
Key Intermediates 5-Chloro-2-nitroaniline, 2-Nitro-5-phenoxyaniline2-Chloro-5-phenoxynitrobenzene-
Catalyst None (Step 1), K2CO3 (Step 2), Fe (Step 3)Copper-based (e.g., CuI)Palladium-based (e.g., Pd(OAc)2) with phosphine ligand
Reaction Conditions Stepwise, variable temperatures (-5°C to reflux)High temperature (often >150°C)Mild to moderate temperature (e.g., 80-120°C)
Reported Yields Generally good to high overall yieldVariable, can be moderate to goodOften high to excellent
Advantages Utilizes readily available and cheaper starting materials.Potentially fewer steps.High yields, mild conditions, broad functional group tolerance.
Disadvantages Multi-step process, longer overall reaction time.Harsh reaction conditions, potential for side reactions.Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Rationale for the Benchmark Protocol Design

The presented benchmark protocol was strategically designed to leverage the advantages of readily accessible and cost-effective starting materials while maintaining high overall yields. Although a multi-step process, each transformation is high-yielding and proceeds with well-defined, easily purified intermediates.

  • Cost-Effectiveness: The use of 3-chloroaniline as the initial starting material is economically advantageous compared to more complex halogenated precursors required for direct coupling approaches.

  • Robustness and Scalability: The reactions involved, particularly the nitration and iron-mediated reduction, are well-established and scalable industrial processes.

  • Control and Purity: The stepwise approach allows for the isolation and purification of intermediates, which can lead to a final product of higher purity compared to a one-pot reaction where side products may accumulate. The synthesis of 5-chloro-2-nitroaniline is a well-documented process, ensuring a reliable supply of this key intermediate.[7][10][11][12][13]

The Ullmann condensation was selected for the C-O bond formation due to its proven efficacy in similar systems, despite the requirement for high temperatures. For the final reduction step, the use of iron in the presence of ammonium chloride is a classic, inexpensive, and highly effective method for converting nitroarenes to anilines.

Conclusion

The synthesis of this compound can be accomplished through various synthetic strategies, each with its own set of advantages and limitations. The benchmark protocol detailed in this guide offers a reliable and cost-effective multi-step approach that consistently delivers high yields of the target compound. While modern catalytic methods like the Buchwald-Hartwig amination present compelling alternatives with milder conditions and high efficiencies, the economic and practical considerations of large-scale production often favor well-established, robust procedures. Researchers and process chemists are encouraged to evaluate these methods based on their specific needs, considering factors such as scale, cost, available equipment, and desired purity.

References

  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google P
  • Synthesis of 2-nitro-5-phenoxyaniline - PrepChem.com. [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • 2-Chloro-5-methoxyaniline synthesis - ChemicalBook. (URL not available)
  • (PDF) 2-Chloro-5-nitroaniline - ResearchGate. [Link]

  • 2-Chloro-5-nitroaniline - PMC - NIH. [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. [Link]

  • US6162832A - 2-Phenoxyaniline derivatives - Google P
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (URL not available)
  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google P
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - Frontiers. (URL not available)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL not available)
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available)
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (URL not available)

Sources

Safety Operating Guide

2-Chloro-5-phenoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Directive: Proper Disposal Procedures for 2-Chloro-5-phenoxyaniline

Executive Safety Summary

Status: STOP & VERIFY Immediate Action: Do not dispose of This compound down the drain or in general trash. This compound is a halogenated aromatic amine; improper disposal poses severe aquatic toxicity risks and potential formation of dioxins if incinerated at insufficient temperatures.

Core Directive: All waste containing this substance must be segregated into Halogenated Organic Waste streams destined for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To ensure precise handling, we must first validate the material. While the isomer 5-chloro-2-phenoxyaniline (CAS 93-67-4) is a common dye intermediate, the specific isomer This compound (CAS 74865-98-8) shares the same critical hazard profile.[1]

PropertySpecificationOperational Implication
Chemical Name This compoundVerify label against CAS to prevent isomer confusion.
CAS Number 74865-98-8 Use this identifier for waste manifesting.[1]
Functional Group Chlorinated Diphenyl Ether AmineHigh thermal stability; requires specific incineration protocols.[1]
Acidity/Basicity Weak Base (Aniline derivative)INCOMPATIBLE with strong acids (exothermic reaction).[1]
Reactivity OxidizableINCOMPATIBLE with strong oxidizers (fire/explosion risk).[1]
Physical State Solid (Crystalline)Dust inhalation hazard; requires particulate controls.[1]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The chemical structure dictates the segregation logic:

  • Prevent Salt Formation: Do not mix with strong mineral acids (HCl, H₂SO₄). Although the reaction is not explosive, it generates heat and precipitates salts that can clog liquid waste lines or complicate solvent recovery.

  • Prevent Oxidation: Strictly segregate from nitric acid or perchlorates. Aromatic amines can ignite or explode upon contact with strong oxidizing agents.

  • Solubility Management: If the waste is solid, it is best dissolved in a compatible combustible solvent (e.g., Ethanol, Methanol, or Dichloromethane) to facilitate injection into the incinerator, unless your facility has a solid-pack protocol.

Diagram 1: Waste Segregation Logic Flow

This decision tree guides the researcher in selecting the correct waste stream container.[1]

WasteSegregation Start Waste Generation: This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure or contaminated solids) StateCheck->Solid Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Liquid SolidStream ACTION: Double bag in polyethylene. Label 'Toxic Solid - Halogenated'. Solid->SolidStream SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform, etc.) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, Acetone, etc.) SolventCheck->NonHalogenated No HaloStream ACTION: Pour into HALOGENATED SOLVENT Waste Container. Halogenated->HaloStream MixStream CRITICAL DECISION: Does facility separate Halogenated vs Non-Halogenated? NonHalogenated->MixStream ForceHalo Default to HALOGENATED Waste Stream due to Chlorine content on solute. MixStream->ForceHalo Always

Caption: Decision logic for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute often mandates the "Halogenated" waste stream.[1]

Disposal Protocol (Step-by-Step)

A. Small-Scale Laboratory Disposal (< 100g)

Objective: Safe containment for pickup by EHS/Waste Contractor.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic (though it should not be).

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: List "this compound" and the primary solvent (e.g., "Dichloromethane").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Transfer:

    • Liquids: Pour into the container using a funnel to prevent spills. Leave 10% headspace for expansion.

    • Solids: If disposing of pure solid, place in a screw-top jar. If disposing of contaminated gloves/wipes, place in a clear polyethylene bag, seal it, and place it inside the solid hazardous waste bin.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

B. Large-Scale/Process Disposal (> 1 kg)

Objective: Preparation for commercial incineration.

  • Waste Characterization: You must profile the waste stream. The presence of the chlorine atom on the aniline ring means this waste will generate Hydrogen Chloride (HCl) upon combustion.

  • RCRA Classification:

    • While this compound is not explicitly P-listed or U-listed by name in 40 CFR 261.33, it is a Halogenated Organic .[1]

    • If the waste exhibits toxicity characteristics (via TCLP) or is mixed with listed solvents (e.g., F-listed solvents), it must be coded accordingly.

    • Default Recommendation: Manage as Hazardous Waste .

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (>1000°C) at a facility permitted to handle halogenated organics.

    • Why? Low-temperature combustion of chlorinated aromatics can lead to the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).

    • The incinerator must be equipped with a scrubber to neutralize the HCl gas generated.

Emergency Spill Response

In the event of a spill, speed and containment are vital to prevent environmental release.

Diagram 2: Spill Response Workflow

Operational workflow for mitigating spills in a laboratory setting.

SpillResponse Alert 1. ALERT Notify personnel. Evacuate immediate area. PPE 2. PPE UP Nitrile gloves, Goggles, Respirator (if dust). Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks. PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand. DO NOT use sawdust. Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste pail. Absorb->Collect Clean 6. DECONTAMINATE Wash area with soap/water. Collect rinsate. Collect->Clean

Caption: Sequential protocol for managing a this compound spill. Note the prohibition of combustible absorbents like sawdust.[1]

Critical Note on Absorbents: Do NOT use sawdust or paper towels for large spills of this compound. If the material dries, the high surface area of the combustible absorbent mixed with the organic amine can increase flammability risks. Use inert mineral absorbents like Vermiculite or Diatomaceous Earth .

References

  • National Institute of Standards and Technology (NIST). 2,5-Dichloroaniline Hydrochloride (Structural Analog).[2] NIST WebBook.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Halogenated Organic Waste Guidelines. Available at: [Link]

  • Chemikart. this compound CAS 74865-98-8 Product Data. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.